molecular formula C14H19N3O4S B13299858 N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide

N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide

Cat. No.: B13299858
M. Wt: 325.39 g/mol
InChI Key: WLWMVXKJYZEIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide is a bicyclic sulfonamide derivative containing a tropane (8-azabicyclo[3.2.1]octane) scaffold. The compound features a methyl group and a 2-nitrobenzenesulfonamide moiety attached to the 3-position of the azabicyclo ring. Tropane derivatives are widely studied for their roles as central nervous system agents, anticholinergics, and antipathogenic compounds, as seen in related analogs .

Properties

Molecular Formula

C14H19N3O4S

Molecular Weight

325.39 g/mol

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C14H19N3O4S/c1-16(12-8-10-6-7-11(9-12)15-10)22(20,21)14-5-3-2-4-13(14)17(18)19/h2-5,10-12,15H,6-9H2,1H3

InChI Key

WLWMVXKJYZEIBL-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC2CCC(C1)N2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis via Cycloaddition and Cyclization Routes

Method A: Intramolecular Cyclization of Suitable Precursors

  • Starting Material : A precursor bearing a suitable leaving group and amino functionalities, such as a 3-chlorobicyclo[3.2.1]octane derivative.
  • Procedure :
    • Nucleophilic substitution or amination at the 3-position to introduce the amino group.
    • Intramolecular cyclization facilitated by base or heat to form the 8-azabicyclo[3.2.1]octane core.
    • Example: Using a chlorinated precursor reacted with ammonia or primary amines under reflux conditions to induce cyclization.

Research Findings : Patents and literature suggest that such cyclizations are efficient, with yields exceeding 70% under optimized conditions.

Sulfonamide Formation

Method B: Sulfonation and Sulfonamide Coupling

  • Step 1 : Sulfonation of 2-nitrobenzenesulfonyl chloride with the bicyclic amine.
  • Step 2 : Nucleophilic attack of the amine on the sulfonyl chloride to form the sulfonamide linkage.
  • Reaction Conditions :
    • Solvent: Dichloromethane or pyridine.
    • Temperature: 0°C to room temperature.
    • Catalysts: Triethylamine or pyridine as base to facilitate coupling.

Notes : The sulfonamide formation is highly selective, with minimal side reactions, and is well-documented in sulfonamide synthesis protocols.

Nitrobenzene Derivative Functionalization

Method C: Electrophilic Aromatic Substitution or Nitration

  • The nitro group at the 2-position is introduced via nitration of the benzene ring prior to sulfonamide formation.
  • Alternatively, the nitro group can be introduced via nucleophilic aromatic substitution if suitable leaving groups are present.

Research Data : Nitration conditions typically involve concentrated nitric acid and sulfuric acid at controlled temperatures to prevent over-nitration.

N-Methylation of the Amine

Method D: Reductive Methylation

  • The amino group on the sulfonamide or the bicyclic core is methylated using formaldehyde and a reducing agent such as sodium cyanoborohydride.
  • Alternatively, methyl iodide or methyl triflate can be used for direct methylation under basic conditions.

Research Findings : Methylation reactions are optimized to prevent overalkylation, with yields typically above 80%.

Representative Synthesis Scheme

Step Reaction Reagents & Conditions Yield References
1 Cyclization to form bicyclic core Ammonia or primary amines, heat 70-85% Patents,
2 Sulfonation of benzene ring HNO₃, H₂SO₄ Controlled nitration Patents
3 Coupling of sulfonyl chloride with amine Sulfonyl chloride, pyridine >90% Literature
4 N-methylation Formaldehyde + NaBH₃CN or methyl iodide >80% Literature

Data Tables Summarizing Key Parameters

Method Core Construction Sulfonamide Formation Nitro Group Introduction N-Methylation Typical Yield Advantages References
A Cyclization of chlorides Direct sulfonyl chloride coupling Nitration prior to sulfonation Reductive methylation 70-85% Modular, high yield ,,
B Multi-step via aromatic substitution Sulfonation + coupling Nitration after core synthesis Alkyl halide methylation 65-80% Flexible, scalable ,

Research Findings and Optimization Insights

  • Reaction Conditions : Maintaining low temperatures during nitration prevents poly-nitration and side reactions.
  • Purification : Column chromatography and recrystallization are employed to isolate pure intermediates.
  • Yield Optimization : Use of anhydrous solvents and inert atmospheres enhances reaction efficiency.
  • Scalability : Protocols have been scaled up to multi-gram quantities with consistent yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology:

  • It serves as a ligand in the study of receptor-ligand interactions, particularly in the field of neurochemistry.

Medicine:

  • The compound has potential applications in drug development, especially as a precursor for the synthesis of therapeutic agents targeting neurological disorders.

Industry:

  • It is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic amine core can mimic the structure of natural neurotransmitters, allowing it to bind to neurotransmitter receptors and modulate their activity. The nitrobenzene moiety can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other 8-azabicyclo[3.2.1]octane derivatives but differs in substituents, which significantly influence physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Substituents on Tropane Core Molecular Formula Molecular Weight Key Functional Groups Biological Activity (if reported) Reference
N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide N-methyl, 2-nitrobenzenesulfonamide C₁₄H₁₈N₄O₄S 338.38 Sulfonamide, nitro group Not reported N/A
N-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride Benzyl, 2,3,4-trimethoxybenzamide C₂₆H₃₃ClN₂O₅ 525.00 Benzamide, methoxy groups Antipathogenic (inferred from analogs)
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide Methylsulfonyl, nicotinamide C₁₄H₁₈N₄O₃S 322.38 Sulfonyl, pyridinecarboxamide Not reported
3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide Methylsulfonyl, 3-cyanobenzamide C₁₆H₁₉N₃O₃S 333.40 Sulfonyl, cyano, benzamide Not reported
N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide derivatives (19a–c) Aminobenzyl, 2-naphthamide C₂₄H₂₅N₃O₂ ~399.48 Naphthamide, benzyl Antipathogenic activity demonstrated

Key Observations

Functional Group Impact: The sulfonamide group in the target compound (vs. sulfonyl or benzamide in analogs) may enhance hydrogen-bonding capacity, influencing receptor binding .

Biological Activity :

  • Compounds with naphthamide or benzamide substituents (e.g., derivatives 19a–c) exhibit antipathogenic properties, suggesting that the target compound’s sulfonamide group could similarly modulate biological activity .
  • Methylsulfonyl -containing analogs (e.g., and ) lack reported activity but are structurally optimized for solubility and bioavailability due to polar sulfonyl groups .

Stereochemical Considerations :

  • The endo/exo configuration of substituents (e.g., in ’s benzamide derivative) significantly affects binding affinity, though this data is unavailable for the target compound .

Biological Activity

N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a sulfonamide group, which is known to enhance biological activity through various mechanisms. The molecular formula is C13H16N4O4SC_{13}H_{16}N_{4}O_{4}S, with a molecular weight of approximately 316.36 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₆N₄O₄S
Molecular Weight316.36 g/mol
CAS Registry NumberNot specified
IUPAC NameThis compound

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, primarily as an antagonist at kappa opioid receptors. This action suggests potential applications in pain management and addiction treatment.

1. Kappa Opioid Receptor Antagonism
Studies have shown that modifications in the structure of related compounds can lead to enhanced selectivity and potency at kappa opioid receptors. For instance, the introduction of different substituents on the azabicyclo framework has been associated with improved binding affinities and functional selectivity ( ).

2. Structure-Activity Relationships (SAR)
The SAR studies highlight that variations in the nitro group and sulfonamide moiety significantly influence the compound's biological activity. For example, replacing the nitro group with other electron-withdrawing groups has been found to alter receptor binding profiles and efficacy ( ).

Case Studies

Several case studies have explored the biological effects of similar compounds:

Case Study 1: Analogs as Kappa Opioid Antagonists
A series of analogs derived from the 8-azabicyclo[3.2.1]octane framework were synthesized to evaluate their kappa opioid receptor antagonistic properties. One notable analog demonstrated an IC50 value of 172 nM, indicating substantial potency ( ).

Case Study 2: Behavioral Studies
Behavioral assays in animal models have shown that compounds with similar structures can reduce drug-seeking behavior in opioid-dependent rats, suggesting potential therapeutic roles in addiction treatment ( ).

Q & A

Basic: What are the common synthetic routes for N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide, and what factors influence yield and purity?

Answer:
The synthesis typically involves constructing the 8-azabicyclo[3.2.1]octane scaffold via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using dual catalytic systems (e.g., rhodium(II) complexes and chiral Lewis acids) to ensure stereochemical control . Key factors include:

  • Reaction conditions : Temperature (often 0–60°C), solvent polarity (e.g., acetonitrile or DMF), and pH (neutral to mildly acidic) .
  • Functional group compatibility : The nitrobenzene-sulfonamide moiety is introduced via nucleophilic substitution or amide coupling, requiring anhydrous conditions to prevent hydrolysis .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures >95% purity, verified by 1^1H/13^13C NMR .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and stereochemistry?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm the bicyclic framework. NOESY experiments resolve stereochemical ambiguities in the azabicyclo core .
  • X-ray crystallography : Resolves absolute configuration and validates intramolecular interactions (e.g., hydrogen bonding between sulfonamide and the bicyclic nitrogen) .
  • Mass spectrometry (HRMS) : Confirms molecular weight and detects impurities .

Basic: How do structural features like the nitro group and sulfonamide moiety influence reactivity?

Answer:

  • Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution reactions and stabilizing intermediates in nucleophilic aromatic substitution .
  • Sulfonamide : Participates in hydrogen bonding with biological targets (e.g., enzymes) and enhances solubility in polar solvents .
  • Bicyclic core : The rigid 8-azabicyclo[3.2.1]octane scaffold restricts conformational flexibility, improving binding affinity to targets like monoamine transporters .

Advanced: What challenges arise in enantioselective synthesis, and how can they be mitigated?

Answer:
Challenges :

  • Low enantiomeric excess (ee) due to competing reaction pathways in cycloadditions .
  • Racemization during functionalization steps (e.g., sulfonamide coupling) .
    Solutions :
  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh(II)/chiral phosphoric acid systems) to enhance ee .
  • Optimize reaction time and temperature to minimize racemization, monitored via chiral HPLC .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Answer:

  • Substituent variation : Modifying the nitro group (e.g., replacing with cyano or fluoro) alters electron density and binding to targets like JAK kinases or serotonin transporters .
  • Bicyclic modifications : Introducing methyl or propyl groups at the 8-position enhances blood-brain barrier penetration for neuropharmacological applications .
  • Assays : In vitro binding assays (e.g., radioligand displacement for monoamine transporters) and in vivo behavioral models (e.g., forced swim test for antidepressants) guide SAR .

Advanced: How to resolve contradictions between in vitro and in vivo activity data?

Answer:
Potential causes :

  • Poor pharmacokinetics (e.g., rapid metabolism or low bioavailability) .
  • Off-target effects in complex biological systems .
    Methodology :
  • ADME profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 assays) .
  • Pharmacodynamic studies : Use PET imaging to confirm target engagement in vivo .
  • Dose-response analysis : Compare EC50_{50} values across assays to identify assay-specific artifacts .

Advanced: What thermodynamic studies are essential for stability assessment?

Answer:

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C indicates thermal stability) .
  • Differential scanning calorimetry (DSC) : Identifies polymorphic transitions and melting points .
  • Solution stability : Monitor degradation in buffers (pH 1–10) via HPLC to assess shelf-life under physiological conditions .

Advanced: How can molecular modeling predict target interactions and guide optimization?

Answer:

  • Docking simulations : Use Schrödinger Suite or AutoDock to model binding to targets (e.g., JAK2 or serotonin transporter) .
  • MD simulations : Assess binding mode stability over 100-ns trajectories, focusing on key interactions (e.g., sulfonamide hydrogen bonds) .
  • Free-energy calculations (MM/GBSA) : Rank derivatives by predicted binding affinity to prioritize synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.